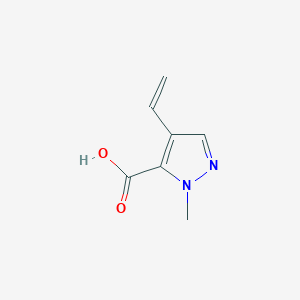

4-Ethenyl-2-methylpyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The “4-Ethenyl-2-methyl” part of the name suggests that the pyrazole ring is substituted with an ethenyl (vinyl) group at the 4th position and a methyl group at the 2nd position .

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The carboxylic acid group can be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of “4-Ethenyl-2-methylpyrazole-3-carboxylic acid” would consist of a pyrazole ring substituted with a vinyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon . Carboxylic acids can participate in reactions like esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, pyrazoles are crystalline solids and carboxylic acids are polar and can form hydrogen bonds .科学的研究の応用

Synthesis and Biological Activity

Anticonvulsant Activity : Research involving the synthesis of 3-aminopyrroles, related to pyrazole derivatives, demonstrated notable anticonvulsant activity with minimal neurotoxicity in various models. The study highlighted the importance of structural features for interaction with voltage-dependent sodium channels, which could be relevant for pyrazole compounds like 4-Ethenyl-2-methylpyrazole-3-carboxylic acid (Unverferth et al., 1998).

Dye Synthesis : Pyrazole derivatives have been utilized in the synthesis of novel dyes. For example, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a compound structurally related to 4-Ethenyl-2-methylpyrazole-3-carboxylic acid, was used to produce bis-heterocyclic monoazo dyes, demonstrating the potential utility of pyrazole derivatives in dye chemistry (Karcı & Karcı, 2012).

Corrosion Inhibition

- Mild Steel Surface Protection : Studies on 4H-triazole derivatives, structurally akin to pyrazoles, have shown effectiveness in inhibiting corrosion and dissolution of mild steel in acidic solutions. This research suggests the potential application of pyrazole compounds in protective coatings and corrosion inhibitors (Bentiss et al., 2007).

Prostacyclin Mimetics

- Platelet Aggregation Inhibition : Research into nonprostanoid prostacyclin mimetics, which are structurally related to pyrazoles, has found compounds capable of inhibiting platelet aggregation, potentially useful in the treatment of cardiovascular diseases (Meanwell et al., 1992).

Anticancer and Anti-Inflammatory Agents

- Antileukemic Activity : Derivatives of pyrazole-4-carboxylic acid have shown promise in leukemia treatment, with certain triazenopyrazoles increasing survival times in mouse leukemia assays (Shealy & O'dell, 1971).

- 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazole-based compounds in medicinal chemistry (Rahmouni et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-ethenyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGIYPJJDGIORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyl-2-methylpyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)

![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)

![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)

![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)